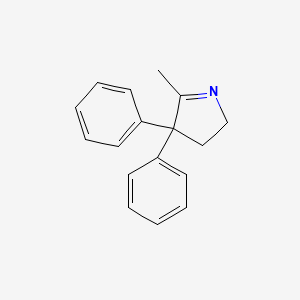

1-Pyrroline, 3,3-diphenyl-2-methyl-

Description

Significance of the 1-Pyrroline (B1209420) Core Structure in Contemporary Organic Synthesis

The 1-pyrroline core is a fundamental building block in the synthesis of more complex nitrogen-containing heterocycles. nih.gov Its embedded imine functionality provides a reactive handle for various chemical transformations, making it a valuable precursor for the construction of substituted pyrrolidines, which are themselves prevalent in many pharmaceuticals. nih.govresearchgate.net

The inherent biological relevance of the 1-pyrroline scaffold is evident in its presence in a wide range of natural products with diverse physiological activities. nih.govresearchgate.net Notable examples of naturally occurring or synthetically derived compounds containing the 1-pyrroline core exhibit activities such as:

Antihypertensive properties nih.gov

Glycosidase inhibition nih.gov

Immunomodulatory effects nih.gov

Nitric oxide synthase inhibition , leading to anti-infective, anti-tumor, and anti-inflammatory activities nih.gov

Antimicrobial and antiviral activity nih.gov

This broad spectrum of biological activity has cemented the 1-pyrroline framework as a critical target in drug discovery and development programs.

Isomeric Forms of Pyrrolines and Positional Isomerism (1-Pyrrolines, 2-Pyrrolines, 3-Pyrrolines)

Pyrrolines, also known as dihydropyrroles, are structural isomers that differ in the position of the endocyclic double bond. wikipedia.org This variation in the location of unsaturation gives rise to three distinct isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline. Each isomer possesses unique chemical properties and reactivity profiles.

Table 1: Isomeric Forms of Pyrroline (B1223166)

| Isomer | Systematic Name | Structure | Functional Group |

|---|---|---|---|

| 1-Pyrroline | 3,4-Dihydro-2H-pyrrole |  |

Cyclic Imine |

| 2-Pyrroline | 2,3-Dihydro-1H-pyrrole |  |

Cyclic Enamine (Amine) |

1-Pyrrolines are characterized by a carbon-nitrogen double bond (C=N) within the five-membered ring, classifying them as cyclic imines. wikipedia.org This imine functionality is the most reactive site, susceptible to nucleophilic attack at the carbon atom.

2-Pyrrolines feature a carbon-carbon double bond adjacent to the nitrogen atom, rendering them cyclic enamines. wikipedia.org The reactivity of 2-pyrrolines is centered on the nucleophilic character of the enamine system.

3-Pyrrolines possess an isolated carbon-carbon double bond and a secondary amine functionality. wikipedia.org The reactivity of this isomer is typically associated with the independent reactions of the alkene and the amine groups.

This positional isomerism is a critical determinant of the chemical behavior and synthetic utility of each pyrroline derivative.

Historical Evolution of 1-Pyrroline Synthesis and Initial Mechanistic Insights

The synthesis of the 1-pyrroline ring system has evolved significantly over the past century, with early methods laying the groundwork for the sophisticated strategies employed today. One of the foundational and historically significant methods for the preparation of 3,3-disubstituted-1-pyrrolines involves the reaction of γ-halonitriles with Grignard reagents.

A seminal report in 1958 by Demoen and Janssen detailed the synthesis of 2-R-3,3-diphenyl-Δ¹-pyrrolines from 2,2-diphenyl-4-bromobutyronitrile. This approach provided a direct route to the 3,3-diphenyl-1-pyrroline scaffold, which is the core of the compound of interest in this article.

The proposed mechanism for this transformation involves the initial reaction of the Grignard reagent with the nitrile functionality of the starting material, 2,2-diphenyl-4-bromobutyronitrile. This addition reaction forms an intermediate magnesium salt of a ketimine. Subsequent intramolecular nucleophilic attack of the transient carbanionic species, or a related organometallic intermediate, on the carbon atom bearing the bromine atom results in the displacement of the bromide and the formation of the five-membered ring.

Table 2: Key Historical Synthesis of 3,3-Diphenyl-1-Pyrrolines

| Year | Researchers | Precursor | Reagent | Product | Mechanistic Insight |

|---|

This early work established a fundamental strategy for constructing the 1-pyrroline ring and provided initial insights into the mechanistic pathways governing its formation. The reaction of Grignard reagents with nitriles, followed by an intramolecular cyclization, demonstrated a robust method for accessing this important heterocyclic system. Over time, a plethora of other synthetic methodologies have been developed, including intramolecular cyclizations of amino ketones, 1,3-dipolar cycloadditions, and various metal-catalyzed reactions, each contributing to the rich and diverse chemistry of 1-pyrrolines.

Structure

3D Structure

Properties

CAS No. |

102280-81-9 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

5-methyl-4,4-diphenyl-2,3-dihydropyrrole |

InChI |

InChI=1S/C17H17N/c1-14-17(12-13-18-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |

InChI Key |

JGRXALKJOPBJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrroline, 3,3 Diphenyl 2 Methyl and Analogues

Cycloaddition-Based Approaches

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and several [3+2] cycloaddition strategies have been effectively employed for the synthesis of 1-pyrrolines. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. youtube.com

[3+2] Cycloaddition Reactions

Photoredox-Catalyzed Intermolecular [3+2] Cyclizations (e.g., Alkyl Bromides and Vinyl Azides)

A notable development in pyrroline (B1223166) synthesis is the use of visible-light-driven photoredox catalysis. frontiersin.orgnih.gov This approach allows for the intermolecular [3+2] cyclization of alkyl bromides and vinyl azides to produce highly substituted 1-pyrrolines. frontiersin.orgresearchgate.net The reaction is initiated by the generation of an iminyl radical, which then participates in a cyclization cascade. nih.govresearchgate.net Researchers have demonstrated that by carefully selecting the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ versus fac-Ir(ppy)₃) and additives (base versus acid), the reaction can be selectively directed towards either a [3+2] or a [4+2] cycloaddition pathway, leading to 1-pyrrolines or 1-tetralones, respectively. frontiersin.orgnih.gov

This method offers a green and mild route to 1-pyrrolines, with a broad substrate scope. frontiersin.org A variety of alkyl bromides with different electronic groups on the phenyl moiety have been successfully converted into the corresponding 1-pyrroline (B1209420) products. frontiersin.org

| Alkyl Bromide | Vinyl Azide (B81097) | Product | Yield (%) |

| Diethyl 2-bromo-2-phenylmalonate | 1-(azidovinyl)benzene | Diethyl 2-methyl-3,3-diphenyl-1-pyrroline-2,2-dicarboxylate | 85 |

| Diethyl 2-bromo-2-(4-chlorophenyl)malonate | 1-(azidovinyl)benzene | Diethyl 2-(4-chlorophenyl)-3,3-diphenyl-1-pyrroline-2,2-dicarboxylate | 78 |

| Diethyl 2-bromo-2-(4-methoxyphenyl)malonate | 1-(azidovinyl)benzene | Diethyl 2-(4-methoxyphenyl)-3,3-diphenyl-1-pyrroline-2,2-dicarboxylate | 82 |

Table 1: Examples of 1-pyrrolines synthesized via photoredox-catalyzed [3+2] cycloaddition. Data sourced from relevant studies on photoredox catalysis. frontiersin.org

Formal (3+2)-Cycloaddition of 2H-Azirines with Enones Under Visible Light

Another innovative approach involves the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones. acs.orgacs.org This method has been successfully implemented under continuous flow conditions, enabling the rapid synthesis of trisubstituted Δ¹-pyrrolines in good yields and diastereomeric ratios. acs.orgresearchgate.net The reaction proceeds through the ring-opening of the 2H-azirine to form a vinyl nitrene intermediate, which then undergoes cycloaddition with the enone. acs.org

When chalcones are used as the enone component, this method can be extended to synthesize tetrasubstituted pyrroles through a subsequent oxidation step. acs.org The use of a continuous photoflow platform makes this procedure robust and versatile. acs.org

| 2H-Azirine | Enone/Chalcone | Product | Yield (%) |

| 2-Methyl-3-phenyl-2H-azirine | Acrylophenone | 2-Methyl-3,5-diphenyl-1-pyrroline | 88 |

| 2-Methyl-3-phenyl-2H-azirine | Chalcone | 2-Methyl-3,4,5-triphenyl-1-pyrroline | 82 (initially) |

| 2-Phenyl-2H-azirine | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | 5-(4-nitrophenyl)-2,4-diphenyl-1-pyrroline | 40 (as pyrrole) |

Table 2: Synthesis of 1-pyrrolines and pyrroles from 2H-azirines. acs.org

Azomethine Ylide Cycloadditions to Conjugated Systems

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a classic and highly effective method for synthesizing pyrrolidine (B122466) and pyrroline derivatives. rsc.orgwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with conjugated systems like electron-deficient alkenes to form five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.orgnih.gov These ylides can be generated in situ from various precursors, including aziridines, imines, and iminiums. wikipedia.org

The versatility of this method allows for the creation of complex pyrrolidine structures with multiple stereocenters. rsc.orgnih.gov For instance, the reaction of an azomethine ylide generated from the condensation of an amine and an aldehyde with an electron-deficient alkene can lead to the formation of a spirocyclic pyrrolidine. wikipedia.org

Cycloaddition of Isocyanoacetates with Electron-Deficient Alkenes

The reaction between isocyanoacetates and electron-deficient alkenes provides a convergent route to pyrrolines. rsc.org This formal [3+2] cycloaddition can be accelerated by either a base or a metal complex. The nature of the resulting product, whether a 1-pyrroline or a 2-pyrroline, is dependent on the structure of the alkene. rsc.org Cycloadditions with cyclic alkenes typically yield 1-pyrrolines, while acyclic alkenes tend to produce 2-pyrrolines. rsc.org The Van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs), is a well-known example of this type of cycloaddition for the synthesis of pyrrole (B145914) derivatives. nih.gov

Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed cyclizations represent another major avenue for the synthesis of pyrrolines. rsc.orgresearchgate.net Various metals, including gold, iridium, rhodium, and palladium, have been shown to effectively promote the formation of the pyrroline ring. rsc.org

Gold catalysts, for example, have been employed in the N-cycloisomerization of alkyne-containing amino acids to produce disubstituted 1-pyrrolines. rsc.org Iridium photocatalysts are utilized in the generation of iminyl radicals from O-acyl oximes, which then undergo cyclization to form the C-N bond of the pyrroline ring. rsc.org Rhodium complexes are effective catalysts for the intramolecular hydroamination of alkynes, leading to cyclic imines such as 1-pyrrolines. rsc.org Palladium-catalyzed intramolecular C-H dehydrogenative 5-exo cyclization of imines derived from cyclic N-allylamines also affords 1-pyrrolines in good yields. rsc.org

| Metal Catalyst | Reactants | Product Type |

| AuCl₃ | Alkyne-containing amino acids | Disubstituted 1-pyrrolines |

| fac-[Ir(ppy)₃] | O-acyl oximes | 1-Pyrrolines |

| Rhodium complexes | Aminoalkynes | 1-Pyrrolines |

| Palladium complexes | Imines from N-allylamines | 1-Pyrrolines |

Table 3: Overview of Metal-Catalyzed Syntheses of 1-Pyrrolines. rsc.org

Manganese-Catalyzed Radical [3+2] Cyclizations (e.g., Cyclopropanols and Oxime Ethers)

A novel and efficient method for the synthesis of multi-functionalized 1-pyrrolines involves a manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers. rsc.orgnih.gov This redox-neutral process is characterized by the sequential rupture of C–C, C–H, and N–O bonds under mild conditions. rsc.orgrsc.org In this reaction, the oxime ether serves a dual role as both an internal oxidant and a hydrogen donor. rsc.org

The proposed mechanism initiates with the single-electron oxidation of a cyclopropanol (B106826) by a Mn(n) species to generate a β-keto radical. This radical then engages in a [3+2] cascade reaction with an oxime ether to form an alkoxy radical intermediate. nih.gov Subsequent steps lead to the formation of the 1-pyrroline ring. nih.govresearchgate.net

The reaction conditions have been optimized, with studies showing that the combination of a catalytic amount of MnCl2 and acetylacetone (B45752) provides comparable yields to using stoichiometric amounts of Mn(acac)3 or Mn(acac)2. rsc.org The reaction demonstrates good functional group tolerance, with various substituents on the phenyl ring of the cyclopropanol, such as halides, esters, and ethers, being well-accommodated. rsc.org

Table 1: Optimization of Manganese-Catalyzed 1-Pyrroline Synthesis rsc.orgresearchgate.net

| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Mn(acac)3 (170) | Acetic Acid | - | Room Temp | Low |

| 9 | Mn(acac)3 (120) | - | 1,2-dichloroethane | 60 | 85 |

| 11 | Mn(OAc)3 | - | 1,2-dichloroethane | 60 | Decreased |

| 12 | MnCl2 | - | 1,2-dichloroethane | 60 | Decreased |

| 13 | Mn(acac)2 | - | 1,2-dichloroethane | 60 | Similar to entry 9 |

| 14 | MnCl2 (stoichiometric) | Acetylacetone | 1,2-dichloroethane | 60 | Good |

| 15 | MnCl2 (20) | Acetylacetone | 1,2-dichloroethane | 60 | Comparable to entry 14 |

| 22 | MnCl2 | acac (0.6) | 1,2-dichloroethane | 60 | Good, but decreased |

| 23 | MnCl2 (10) | - | 1,2-dichloroethane | 60 | Slightly compromised |

Copper(I)-Catalyzed Heck-type Cyclizations of Oxime Esters

Copper(I)-catalyzed Heck-like cyclizations of oxime esters provide a valuable and more sustainable alternative to palladium-based protocols for synthesizing 1-pyrrolines. conicet.gov.arrsc.org A key advantage of this method is its ability to utilize less activated oxime esters, such as pivaloyl oximes, which are more economical than the O-pentafluorobenzoyl oximes often required in palladium catalysis. conicet.gov.ar

Mechanistic investigations suggest that the reaction proceeds through the formation of an intermediate with iminyl radical character. rsc.orgrsc.org This copper-catalyzed approach represents one of the first examples of aza-Heck reactions that generate a new alkene via oxidative initiation at the nitrogen atom. rsc.org The scope of this methodology is broad, accommodating pivaloyl oxime esters with pendant 1,2-disubstituted alkenes, more sterically hindered 1,1-disubstituted alkenes, and cyclohexenes. conicet.gov.ar This method has been successfully applied to the synthesis of SCF3-containing 1-pyrrolines through a domino cyclization/trifluoromethylthiolation of olefins using AgSCF3 as the trifluoromethylthiolating agent. rsc.org

Gold-Catalyzed Routes

Gold catalysis offers several versatile routes to 1-pyrrolines. One notable method is the gold(I)-catalyzed highly diastereoselective and enantioselective [3+2] cycloaddition of isocyanoacetates with electron-deficient alkenes like phenylmaleimide. conicet.gov.arrsc.org This reaction, employing a chiral DTBM-segphos ligand, can produce 1-pyrrolines with a quaternary stereocenter at the C-5 position in high enantiomeric excess. conicet.gov.ar

Another approach involves the gold-catalyzed N-cycloisomerization of alkyne-containing amino acids. rsc.orgconicet.gov.ar AuCl3 has been identified as a particularly effective catalyst for this C–N functionalization, leading to disubstituted 1-pyrrolines. The reaction proceeds via a 5-endo-dig N-cyclization and shows good tolerance for aryl-substituted alkynyl amino acids, especially those with electron-withdrawing groups. conicet.gov.ar

Furthermore, gold catalysis can be employed in the reaction of N-propargylic β-enaminones with arynes to generate 3-methylene-1-pyrrolines bearing quaternary stereocenters. arkat-usa.org The combination of AuClPEt3, CsF, and AgSbF6 has been found to be optimal for this transformation. arkat-usa.org

Iridium-Catalyzed Iminyl Radical Cascade Reactions

Iridium-catalyzed reactions provide a powerful strategy for the synthesis of 1-pyrrolines through the generation of iminyl radicals. nih.gov Visible-light-promoted photocatalysis using complexes like fac-[Ir(ppy)3] enables the formation of an iminyl radical from O-acyl oxime derivatives. rsc.orgnih.gov This radical then undergoes an intramolecular 5-exo cyclization, followed by an intermolecular trapping of the resulting carbon radical with species like silyl (B83357) enol ethers, to yield densely functionalized 1-pyrrolines. nih.gov

This method exhibits a broad functional group tolerance, accommodating various substitution patterns on the aryl O-acyl oximes and leading to good to excellent yields (64–98%). nih.gov However, yields are diminished when the substrates are alkyl, naphthyl, alkenyl, or alkynyl derived O-acyl oximes. nih.gov In a related visible-light-promoted process, the hydroimination of unactivated alkenes catalyzed by an iridium complex also affords 1-pyrrolines in good yields. nih.gov

Palladium-Catalyzed Oxidative Cyclizations of Imines

Palladium catalysis offers effective methods for the synthesis of 1-pyrrolines through oxidative cyclization. One such approach involves the mild oxidative cyclization of imines derived from acetophenones and cyclic N-allylamines, using molecular oxygen as the terminal oxidant. rsc.org This atom-economical, intramolecular C–H dehydrogenative 5-exo cyclization is also applicable to N-allylamines with γ-substituents on the allyl group, providing good yields of the corresponding 1-pyrrolines. rsc.org

Another significant palladium-catalyzed methodology is the umpolung approach, which involves the oxidative addition of Pd(0) into the N–O bond of O-pentafluorobenzoyl oxime esters. conicet.gov.arrsc.org This generates an imino-Pd(II) intermediate that undergoes a 5-exo cyclization with a variety of alkenes. The resulting alkyl-Pd(II) pyrroline intermediates can be further functionalized by reaction with organometallic or alcohol nucleophiles. rsc.org This strategy has been extended to domino processes, such as a Narasaka–Heck reaction followed by a direct arene C–H alkylation, to produce 2,5,5-trisubstituted dihydropyrroles. rsc.org

Nickel-Catalyzed Reactions

Nickel-catalyzed reactions provide a cost-effective alternative to palladium for the synthesis of 1-pyrrolines, particularly in cross-coupling reactions where β-hydride elimination can be a competing pathway. rsc.org A notable application is the nickel-catalyzed 1,2-aminoarylation of oxime ester-tethered alkenes with boronic acids. rsc.org Using a catalyst system of NiBr2 with specific ligands, 1-pyrrolines can be obtained in moderate to good yields. This reaction tolerates a range of substituted arylboronic acids and various aryl and heteroaryl oxime esters, and is also suitable for non-terminal and cyclic alkenes. rsc.org More recent developments have focused on the nickel-catalyzed reductive iminoarylation of oxime ester-tethered alkenes, providing a rapid route to diverse functionalized pyrrolines. thieme-connect.com

Rhodium-Catalyzed Intramolecular Hydroamination of Alkynes

The intramolecular hydroamination of alkynes is a highly atom-economical method for synthesizing cyclic imines like 1-pyrrolines. rsc.org Cationic rhodium and iridium complexes with bidentate N,N'-pyrazolyl–triazolyl ligands have been shown to be effective catalysts for this transformation. rsc.org For the cyclization of terminal alkynes such as 4-pentyn-1-amine (B190168) to 2-methyl-1-pyrroline, iridium complexes were found to be more active, leading exclusively to the 5-exo-cyclization product in high yield. rsc.org Rhodium complexes, while generally less active than their iridium counterparts, also catalyze the reaction. rsc.org Additionally, rhodium-catalyzed intramolecular hydroaminomethylation of substituted cinnamylamines has been developed to produce 4-aryl-2,3-dihydropyrroles. rsc.org

Ruthenium-Catalyzed Oxidative Amination of Aminoalkenes

A highly effective method for the synthesis of cyclic imines, including pyrroline derivatives, involves the intramolecular oxidative amination of aminoalkenes catalyzed by a ruthenium complex. This process provides a rapid route to these heterocyclic structures.

Research has demonstrated that a catalyst system composed of [RuCl₂(CO)₃]₂ and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is particularly efficient. When used with potassium carbonate (K₂CO₃) and allyl acetate (B1210297) in N-methylpiperidine (NMP) as the solvent, this system facilitates the cyclization of a variety of aminoalkenes to yield the corresponding cyclic imines in excellent yields.

For instance, the reaction of an analogue, 2,2-diphenyl-4-pentenyl-1-amine, when subjected to these conditions (2 mol % of [RuCl₂(CO)₃]₂, 4 mol % of dppp, K₂CO₃, and allyl acetate in NMP at 140°C for 8 hours), results in the quantitative formation of 4,4-diphenyl-2-methyl-1-pyrroline (>99% yield). This specific example highlights the utility of this methodology for creating pyrroline rings with diphenyl substitution, analogous to the target compound 1-Pyrroline, 3,3-diphenyl-2-methyl-. The choice of solvent and phosphine (B1218219) ligand is crucial for the high efficacy of the transformation.

Rearrangement-Driven Syntheses

Rearrangement reactions offer elegant and often direct pathways to the 1-pyrroline core. Both photochemical and thermal methods have been successfully employed, starting from substituted cyclopropane (B1198618) derivatives.

N-Cyclopropylimine Photorearrangements to 1-Pyrrolines

The photorearrangement of N-cyclopropylimines stands out as a simple and straightforward method for preparing substituted 1-pyrrolines. unirioja.esacs.org This reaction proceeds by irradiating an N-cyclopropylimine, which induces a rearrangement to the corresponding 1-pyrroline. acs.org The mechanism is understood to involve the generation of a transient excited state diradical, which then decays to form the pyrroline product. nih.gov

The scope of this reaction is influenced by substituents on both the cyclopropane ring and the imine. unirioja.es Key findings from studies on this photorearrangement include:

Enhanced Reactivity : The presence of substituents at the 1-position of the cyclopropane ring enhances the reactivity towards rearrangement. unirioja.es

Steric Hindrance : Crowded cyclopropane rings can show a lack of reactivity, as severe steric hindrance can inhibit the necessary conformational changes for the rearrangement. unirioja.es In some cases where crowded N-cyclopropylimines are formed, they remain photostable. unirioja.es

Chemoselectivity : The process is characterized by high chemoselectivity, providing a clean conversion to the desired pyrroline product. unirioja.es

This photochemical approach represents a synthetically useful transformation that can often provide good yields of the final 1-pyrroline products. acs.org

Thermal Rearrangements of Substituted Cyclopropane Derivatives

The thermal rearrangement of N-cyclopropylimines to 1-pyrrolines is a well-established, though sometimes high-temperature, process. researchgate.net This reaction, a type of Cloke-Wilson rearrangement, involves the ring expansion of a cyclopropylimine to form the five-membered pyrroline ring. nih.gov

The first explorations of this thermal rearrangement for N-cyclopropylimines (where the nitrogen is directly attached to the cyclopropane ring) were conducted in the 1970s. unirioja.es It was found that highly activated substrates, such as 2,2-diphenylcyclopropane derivatives, undergo rearrangement at relatively moderate temperatures of around 150°C to yield the corresponding 1-pyrrolines. unirioja.estandfonline.com The presence of the gem-diphenyl groups facilitates the ring-opening process, making this method particularly relevant for the synthesis of diphenyl-substituted pyrrolines. Mechanistic studies have indicated a lack of significant solvent effects on the reaction rate. unirioja.es

Reductive Cyclization Protocols

One-Pot Michael Addition of Nitroalkanes to Chalcones Followed by Reductive Cyclization

A facile and efficient one-pot synthesis of substituted Δ¹-pyrrolines has been developed utilizing a Michael addition followed by a reductive cyclization sequence in an aqueous medium. researchgate.netthieme-connect.de This method is noted for its simplicity, mild reaction conditions, and high yields. organic-chemistry.orgthieme-connect.com

The process begins with the room temperature Michael addition of a nitroalkane to a chalcone. researchgate.net This step is typically carried out in a mixture of N,N-dimethylformamide (DMF) and aqueous sodium hydroxide (B78521) (NaOH). organic-chemistry.org The resulting Michael adduct, a γ-nitroketone, is not isolated but is reduced in situ. researchgate.netorganic-chemistry.org The reduction is commonly achieved using zinc dust and hydrochloric acid (Zn/HCl), which reduces the nitro group to a primary amine. organic-chemistry.org This amine then undergoes a spontaneous intramolecular cyclization with the ketone functionality, affording the corresponding substituted Δ¹-pyrroline in high yields. researchgate.netorganic-chemistry.org

The use of aqueous media and the one-pot nature of the procedure make this protocol environmentally friendly and attractive for both academic and practical applications. organic-chemistry.org The method's broad applicability has been demonstrated with various substituted chalcones and nitroalkanes. organic-chemistry.org

Table 1: One-Pot Synthesis of Substituted Δ¹-Pyrrolines

| Entry | Chalcone | Nitroalkane | Product | Yield (%) |

| 1 | Chalcone (1a) | Nitromethane (2a) | 3,5-Diphenyl-1-pyrroline (4a) | 85 |

| 2 | 4'-Methylchalcone (1b) | Nitromethane (2a) | 5-(4-Methylphenyl)-3-phenyl-1-pyrroline (4b) | 82 |

| 3 | 4-Chlorochalcone (1c) | Nitromethane (2a) | 3-(4-Chlorophenyl)-5-phenyl-1-pyrroline (4c) | 88 |

| 4 | Chalcone (1a) | Nitroethane (2b) | 4-Methyl-3,5-diphenyl-1-pyrroline (4g) | 86 |

Data sourced from Liang et al., Synthesis, 2006. organic-chemistry.org

Grignard Reagent-Mediated Syntheses (e.g., Reaction of Isocyanates with Alkyl Magnesium Bromides for Diphenylpyrroline Derivatives)

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. masterorganicchemistry.com Their reaction with isocyanates provides a reliable method for the preparation of N-substituted amides. chempedia.info This reaction can serve as an entry point for the synthesis of pyrroline derivatives, although it is part of a multi-step sequence rather than a direct cyclization.

The initial step involves the addition of a Grignard reagent (R-MgX) to an isocyanate (R'-N=C=O). chempedia.info The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. Subsequent hydrolysis of the intermediate magnesium salt yields a secondary amide (R'-NH-C(=O)-R). chempedia.info

To form a diphenylpyrroline derivative like 1-Pyrroline, 3,3-diphenyl-2-methyl-, a carefully designed substrate would be required. For example, a Grignard reagent could be used to construct a γ-amino ketone precursor, which could then be cyclized to the pyrroline. The reaction of Grignard reagents with aldehydes, ketones, or esters can produce primary, secondary, or tertiary alcohols, respectively, which can be further functionalized into the necessary precursors for pyrroline synthesis. libretexts.org While the reaction of a Grignard reagent with an isocyanate is a robust method for amide formation, its application to the direct synthesis of a complex pyrroline like 3,3-diphenyl-2-methyl-1-pyrroline would necessitate a sophisticated, multi-step synthetic strategy involving the amide as an intermediate.

Mechanistic Investigations of 1 Pyrroline Formation and Transformations

Radical Intermediates and Reaction Pathways

Radical-mediated reactions have emerged as powerful tools for the synthesis of N-heterocycles, including 1-pyrrolines, offering mild conditions and high functional group tolerance. rsc.org The generation and subsequent cyclization of iminyl radicals are central to many of these synthetic strategies.

Iminyl Radical-Mediated Processes

The formation of the 1-pyrroline (B1209420) ring can be effectively achieved through processes involving iminyl radicals. mdpi.com These highly reactive intermediates are often generated from precursors like oxime derivatives (e.g., oxime esters, ethers) or vinyl azides under photolytic, thermal, or photoredox-catalyzed conditions. mdpi.comnih.gov Upon generation, the iminyl radical can undergo intramolecular cyclization. For instance, an iminyl radical generated from an appropriate unsaturated precursor containing a 4,4-diphenyl-5-hexenyl moiety would be expected to undergo a 5-exo-trig cyclization to furnish the 3,3-diphenyl-2-methyl-1-pyrroline skeleton.

Visible-light photoredox catalysis has become a particularly mild and efficient method for generating iminyl radicals for pyrroline (B1223166) synthesis. nih.govresearchgate.net In a typical cycle, a photosensitizer (e.g., fac-[Ir(ppy)3] or Ru(bpy)3(PF6)2) absorbs visible light and engages in a single-electron transfer (SET) with a suitable precursor, such as an O-acyl oxime, to generate the key iminyl radical intermediate. frontiersin.orgresearchgate.net This radical can then participate in cyclization cascades to build the pyrroline ring. researchgate.net Another versatile route involves the addition of a carbon-centered radical to a vinyl azide (B81097), which, upon extrusion of a nitrogen molecule (N2), yields an iminyl radical poised for subsequent cyclization. nih.govfrontiersin.orgacs.org

Intermolecular Radical Addition and Hydrogen Atom Transfer (HAT) Cascades

More complex and powerful are cascade reactions that combine intermolecular radical addition with subsequent intramolecular hydrogen atom transfer (HAT) events. researchgate.net A prominent pathway involves the generation of an iminyl radical which then mediates a 1,5-HAT. frontiersin.orgfrontiersin.org This process transfers the radical center from the nitrogen atom to a carbon atom within the molecule, typically a C(sp³)–H bond, creating a more stabilized carbon-centered radical. frontiersin.orgrsc.org

A plausible mechanistic sequence for the formation of a substituted 1-pyrroline via this cascade is as follows:

An initial radical adds to a vinyl azide precursor, leading to the formation of an iminyl radical intermediate with the loss of N2. frontiersin.orgfrontiersin.org

This iminyl radical undergoes a rapid 1,5-HAT, abstracting a hydrogen atom from a sterically accessible position to form a new, more stable carbon-centered radical. frontiersin.orgfrontiersin.orgrsc.org

The newly formed carbon radical then undergoes a 5-endo-trig cyclization onto the imine moiety. frontiersin.org

The resulting α-aminoalkyl radical is then oxidized in a final single-electron transfer (SET) step to an iminium cation, which upon deprotonation yields the final 1-pyrroline product. frontiersin.orgfrontiersin.org

This cascade strategy allows for the construction of complex polycyclic systems and the formation of multiple stereogenic centers in a single operation. beilstein-journals.org

Electron-Transfer and Radical Scavenger Studies for Mechanistic Elucidation

The definitive proof of radical-mediated pathways relies on detailed mechanistic studies. Electron Spin Resonance (ESR) spectroscopy, combined with spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is a powerful technique for the direct detection and characterization of transient radical intermediates. nih.govnih.gov For example, ESR studies have been used to demonstrate the formation of thiyl radicals via intramolecular electron transfer in peptides, a principle that can be applied to study electron transfer events in pyrroline formation. nih.gov

The involvement of radical species can also be inferred from experiments using radical scavengers. Reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are often introduced into a reaction mixture. mdpi.com If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for a radical mechanism. For instance, in the microwave-assisted synthesis of 2-acylpyrroles, TEMPO was used to trap the cyclized radical intermediate, confirming the proposed iminyl radical pathway. mdpi.com Similarly, competition experiments can reveal the dominant reaction mechanisms. nih.gov

Polar and Concerted Reaction Mechanisms

While radical pathways are prevalent, the synthesis of 1-pyrrolines can also proceed through polar or concerted mechanisms, most notably via [3+2] cycloadditions. These reactions are governed by the principles of frontier molecular orbital (FMO) theory. ias.ac.inwikipedia.org

Analysis of Polar Cycloaddition Mechanisms (e.g., pdr-type)

The [3+2] cycloaddition is a cornerstone of five-membered heterocycle synthesis. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring in a concerted fashion. wikipedia.org The formation of 1-pyrrolines can be achieved using 1,3-dipoles such as azomethine ylides.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanisms of these cycloadditions. ias.ac.inresearchgate.netresearchgate.net Such calculations can determine whether the mechanism is concerted and synchronous or asynchronous, and can predict the regio- and stereoselectivity of the reaction. ias.ac.in Analysis of FMO interactions, activation energies, and global and local electrophilicity/nucleophilicity indices helps to explain the observed product distribution. ias.ac.in For the reaction between pyrroline-1-oxide and methyl crotonate, DFT studies showed that the reaction is controlled by the HOMO(dipole)–LUMO(dipolarophile) interaction, proceeding through a concerted, asynchronous mechanism. ias.ac.in These theoretical frameworks are applicable to understanding the formation of specifically substituted pyrrolines like 3,3-diphenyl-2-methyl-1-pyrroline from appropriate dipolar precursors.

Influence of Lewis Acid Catalysts and Solvent Environments on Reaction Mechanisms

The outcome and mechanism of 1-pyrroline synthesis can be profoundly influenced by the choice of Lewis acid catalysts and the solvent environment. nih.govacs.orgunirioja.es Lewis acids can activate the substrates, altering the energy of the frontier orbitals and often enhancing the rate and selectivity of cycloaddition reactions. nih.govrsc.org

In the synthesis of spiro[3,3′-oxindole-1-pyrrolines], titanium(IV) chloride (TiCl4) was found to be an effective catalyst for the formal [3+2] cycloaddition. nih.govacs.org Scandium(III) triflate (Sc(OTf)3) also afforded the product in excellent yield and diastereoselectivity. acs.org The choice of Lewis acid can be critical, as ineffective catalysts like titanium(IV) isopropoxide can lead to side reactions such as deacylation. acs.org

The solvent environment plays an equally critical role. In the TiCl4-catalyzed synthesis of spiro-1-pyrrolines, dichloromethane (B109758) was found to be the optimal solvent, while using toluene (B28343) resulted in a significant drop in reactivity. nih.govacs.org In a different study on the photorearrangement of N-cyclopropylimines to 1-pyrrolines, acetonitrile (B52724) and DMSO were found to be superior to hexane, leading to cleaner reactions and less polymerization. unirioja.es This highlights that both solvent polarity and the potential for specific solvent-solute interactions can dictate the efficiency of the reaction. unirioja.es

| Catalyst (mol %) | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|

| - | <10 | - |

| TiCl4 (20) | 90 | 91:9 |

| Ti(OiPr)4 (20) | 0 | - |

| Sc(OTf)3 (20) | 99 | 94:6 |

| Solvent | 1-Pyrroline (%) | Substrate (%) | Polymerization Estimate (%) |

|---|---|---|---|

| Hexane | 35 | 5 | 60 |

| Acetonitrile | 55 | 15 | 30 |

| Toluene | 50 | 15 | 35 |

| DMSO | 60 | 15 | 25 |

| Methanol | 10 | 0 | 90 |

Computational Probing of Reaction Energetics and Transition States

No information is available in the searched scientific literature regarding the computational probing of reaction energetics and transition states for the formation of 1-Pyrroline, 3,3-diphenyl-2-methyl-.

Control of Regioselectivity and Stereoselectivity in 1-Pyrroline-Forming Reactions

Specific studies on the control of regioselectivity and stereoselectivity in the synthesis of 1-Pyrroline, 3,3-diphenyl-2-methyl- have not been found in the public domain. General strategies for controlling selectivity in the synthesis of other substituted 1-pyrrolines exist, often involving the use of chiral catalysts or auxiliaries, but their applicability to this specific compound has not been documented.

Spectroscopic Characterization for Structural Elucidation of 1 Pyrroline, 3,3 Diphenyl 2 Methyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including 1-Pyrroline (B1209420), 3,3-diphenyl-2-methyl- derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis for Structural Confirmation

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for confirming the basic structure of 1-Pyrroline, 3,3-diphenyl-2-methyl- derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 1-Pyrroline, 3,3-diphenyl-2-methyl- derivative, the spectrum would exhibit characteristic signals. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methyl group at the 2-position would present as a singlet or doublet, depending on the substitution at the adjacent nitrogen, in the upfield region of the spectrum. The methylene (B1212753) protons of the pyrroline (B1223166) ring at positions 4 and 5 would show distinct signals, often as multiplets, due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals for 1-Pyrroline, 3,3-diphenyl-2-methyl- would include those for the imine carbon (C=N) of the pyrroline ring, which is typically found downfield. The quaternary carbon at position 3, bonded to the two phenyl groups, would also have a characteristic chemical shift. The carbons of the phenyl groups would appear in the aromatic region (around 125-145 ppm), while the methyl and methylene carbons would be observed at higher field strengths.

A representative, though generalized, set of expected chemical shifts for the parent compound is provided below. It is important to note that actual values can vary based on the solvent used and the presence of other substituents. sigmaaldrich.comchemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pyrroline, 3,3-diphenyl-2-methyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (at C2) | ~1.5 - 2.5 | ~15 - 25 |

| Methylene (C4) | ~2.5 - 3.5 | ~30 - 40 |

| Methylene (C5) | ~3.5 - 4.5 | ~50 - 60 |

| Phenyl (Aromatic) | ~7.0 - 7.6 | ~125 - 145 |

| Quaternary Carbon (C3) | - | ~70 - 80 |

| Imine Carbon (C2) | - | ~160 - 170 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY, NOESY) for Connectivity and Stereochemistry

To gain deeper insights into the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, helping to establish connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, COSY would show a correlation between the protons of the C4 and C5 methylene groups in the pyrroline ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to the correct atoms in the molecule. For example, the proton signal for the methyl group can be definitively assigned to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire carbon skeleton. For example, HMBC can show correlations from the methyl protons to the imine carbon (C2) and the quaternary carbon (C3), confirming the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. For derivatives with stereocenters, NOESY can help to establish the relative configuration of substituents.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. amazonaws.comdocbrown.info In the context of 1-Pyrroline, 3,3-diphenyl-2-methyl- and its derivatives, the IR spectrum provides key diagnostic information.

The most prominent and characteristic absorption band for this class of compounds is the C=N (imine) stretching vibration. This band typically appears in the region of 1620-1690 cm⁻¹. The exact position can be influenced by the substituents on the pyrroline ring and the phenyl groups. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 1-Pyrroline, 3,3-diphenyl-2-methyl- Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Imine) | Stretch | 1620 - 1690 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | < 3000 |

Note: The specific wavenumbers can vary depending on the molecular structure and the sampling method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. libretexts.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, allows for the determination of the exact molecular formula. wvu.edu

For 1-Pyrroline, 3,3-diphenyl-2-methyl-, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule could involve the loss of the methyl group, cleavage of the pyrroline ring, or loss of one of the phenyl groups. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, a prominent fragment could correspond to the stable diphenylmethyl cation. ncsu.eduthieme-connect.de

Table 3: Predicted Mass Spectrometry Data for 1-Pyrroline, 3,3-diphenyl-2-methyl-

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 235.1361 |

| [M+H]⁺ | Protonated Molecule | 236.1434 |

| [M-CH₃]⁺ | Loss of a methyl group | 220.1204 |

| [C₁₃H₁₁]⁺ | Diphenylmethyl fragment | 167.0861 |

Note: The observed fragments and their relative abundances can vary depending on the ionization method and energy.

Reactivity Profiles and Derivatization Strategies of 1 Pyrroline, 3,3 Diphenyl 2 Methyl

Electrophilic and Nucleophilic Reactivity of the Cyclic Imine Moiety

The 1-pyrroline (B1209420) ring system contains a cyclic imine, which exhibits dual reactivity. The carbon-nitrogen double bond (C=N) can act as a nucleophile due to the lone pair of electrons on the nitrogen atom. Conversely, the carbon atom of the imine is electrophilic and susceptible to attack by nucleophiles. rsc.org This dual nature allows for a variety of reactions, making 1-pyrrolines valuable building blocks in the synthesis of more complex nitrogen-containing heterocycles. rsc.orgacs.org The reactivity of the imine can be influenced by the substituents on the pyrroline (B1223166) ring. In the case of 1-Pyrroline, 3,3-diphenyl-2-methyl-, the electron-donating methyl group at the 2-position and the bulky diphenyl groups at the 3-position sterically and electronically influence its reactivity profile.

Functionalization and Post-Synthetic Derivatization Reactions

The inherent reactivity of the 1-pyrroline core allows for a variety of post-synthetic modifications, enabling the synthesis of a diverse range of derivatives. These reactions include acylations, cycloadditions, halogenations, oxidations, and nucleophilic additions.

Acylation Reactions to Yield 2-Pyrroline Derivatives

1-Pyrroline, 3,3-diphenyl-2-methyl- can undergo acylation reactions to yield 2-pyrroline derivatives. For instance, treatment with trifluoroacetic anhydride (B1165640) or acetyl chloride can readily transform the 1-pyrroline into the corresponding acylated 2-pyrroline derivatives. frontiersin.org These reactions typically proceed in high yields, demonstrating the facility of this transformation. frontiersin.org

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| 1-Pyrroline, 3,3-diphenyl-2-methyl- | Trifluoroacetic anhydride | Acylated 2-pyrroline derivative | 89% frontiersin.org |

| 1-Pyrroline, 3,3-diphenyl-2-methyl- | Acetyl chloride | Acylated 2-pyrroline derivative | 92% frontiersin.org |

Subsequent Cycloaddition Reactions of 1-Pyrroline Derivatives

The derivatized 1-pyrrolines can participate in subsequent cycloaddition reactions. A notable example is the [3+2] cycloaddition with N-hydroxybenzimidyl chloride. This reaction leads to the formation of biologically relevant pyrroline-fused 1,2,4-oxadiazoline derivatives in excellent yields. nih.govfrontiersin.org This highlights the synthetic utility of 1-pyrroline derivatives as precursors to more complex heterocyclic systems.

Halogenation and Other Direct Functionalizations

Direct functionalization of the 1-pyrroline ring can be achieved through halogenation. For instance, treatment of 1-Pyrroline, 3,3-diphenyl-2-methyl- with N-chlorosuccinimide (NCS) at elevated temperatures results in the formation of the α,α-dichlorinated 1-pyrroline derivative in very good yield. frontiersin.orgfrontiersin.org N-halosuccinimides are commonly used as sources of electrophilic halogens for such transformations. organic-chemistry.org

Conversion to Pyrrole (B145914) Derivatives through Oxidation

1-Pyrrolines can be converted to their corresponding pyrrole derivatives through oxidation. rsc.org This aromatization process can be achieved under specific reaction conditions. For example, treatment of a 1-pyrroline derivative with lithium chloride in dimethyl sulfoxide (B87167) (DMSO) and a trace amount of water at high temperatures can lead to a tetra-substituted pyrrole. frontiersin.org This transformation involves a complex sequence of mono-decarboxylation, aromatization, and an unclarified methylation process. frontiersin.org

Nucleophilic Functionalization with Amines

The electrophilic carbon of the imine moiety in 1-pyrrolines is susceptible to attack by nucleophiles, including amines. acs.org This reactivity allows for the introduction of amine functionalities onto the pyrroline ring system. The development of methods for the C-H bond functionalization of amines is a significant area of research, with various approaches enabling the formation of new carbon-nitrogen bonds. acs.orgthieme-connect.com These methods often involve the generation of reactive intermediates that can then engage with the 1-pyrroline.

Computational and Theoretical Chemistry Studies on 1 Pyrrolines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to calculate molecular geometries, reaction energies, and other properties with a favorable balance of accuracy and computational cost. mdpi.com For 1-pyrroline (B1209420) systems, DFT is instrumental in exploring conformational landscapes, electronic characteristics, and reaction pathways.

Conformational Analysis and Relative Stabilities

The five-membered pyrroline (B1223166) ring is not planar and can adopt various conformations, often referred to as "pseudorotation". nih.gov DFT calculations are used to determine the preferred three-dimensional structures (conformers) of pyrroline derivatives and their relative stabilities. By calculating the potential energy surface, researchers can identify the lowest-energy conformers, which are the most populated and thus most relevant for chemical reactivity. unimib.it

For example, studies on substituted prolines, which share the pyrrolidine (B122466) core, show that substituents significantly influence the ring's puckering, leading to distinct C-4-exo and C-4-endo envelope conformers. nih.gov Similar principles apply to 1-pyrrolines. In the case of 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, DFT calculations identified four possible conformers, with the s-trans-1′-trans conformer being the most stable due to its high relative global minimum and low HOMO-LUMO energy gap. mdpi.com While specific conformational analysis data for 1-Pyrroline, 3,3-diphenyl-2-methyl- is not prominent in the literature, DFT methods would be the standard approach to determine the relative stabilities of its possible conformers, considering the steric hindrance from the bulky diphenyl groups at the C3 position.

Table 1: Theoretical Conformational Analysis of a Model Δ³-Pyrroline This table is based on data for 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline and illustrates the type of data generated in conformational studies.

| Conformer | Relative Global Minimum (kcal/mol) | HOMO-LUMO Energy Gap (eV) | Stability Ranking |

|---|---|---|---|

| s-cis-1'-cis | 0.00 | 4.39 | 4 (Least Stable) |

| s-trans-1'-cis | 0.17 | 4.41 | 3 |

| s-cis-1'-trans | 1.15 | 4.26 | 2 |

| s-trans-1'-trans | 1.95 | 4.20 | 1 (Most Stable) |

Data adapted from a B3LYP/6-31G(d) level of theory study. mdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. DFT calculations are routinely used to determine the energies and shapes of these orbitals. rsc.org

In the context of 1,3-dipolar cycloaddition reactions, a common reaction type for 1-pyrrolines (often as their N-oxide derivatives), FMO analysis helps predict regioselectivity and reactivity. researchgate.net The energy gap between the HOMO of the 1,3-dipole (the pyrroline derivative) and the LUMO of the dipolarophile (the reactant it adds to) determines the reaction's feasibility. A smaller energy gap indicates a more favorable interaction and a faster reaction. researchgate.net For instance, in the reaction of 1-pyrroline-1-oxide with methyl-3-fluoro-3-trifluoromethyl prop-2-enoate, FMO analysis showed the reaction to be controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. researchgate.net Similarly, studies on homoallylic diazirines to form pyrrolines used FMO analysis to provide deep insight into the origin of reaction selectivity. rsc.orgnih.gov

Table 2: Frontier Molecular Orbital Energies in a 1,3-Dipolar Cycloaddition This table presents illustrative data for the reaction of 1-pyrroline-1-oxide with an alkene, demonstrating the application of FMO analysis.

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| 1-Pyrroline-1-oxide (Dipole) | -6.50 | 0.50 |

| Alkene (Dipolarophile) | -9.50 | 1.20 |

| Interaction | Energy Gap (eV) | |

| HOMO(dipole) - LUMO(dipolarophile) | 7.70 | |

| HOMO(dipolarophile) - LUMO(dipole) | 10.00 |

Illustrative data based on typical values from DFT studies. The lower energy gap for the HOMO(dipole)-LUMO(dipolarophile) interaction indicates it controls the reaction.

Prediction and Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping the entire potential energy surface of a reaction, allowing for the elucidation of detailed reaction mechanisms. mdpi.comresearchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For reactions involving 1-pyrrolines, such as 1,3-dipolar cycloadditions, DFT studies have shown that these reactions often proceed through a concerted but asynchronous mechanism, where bond formation occurs in a single step but not simultaneously. researchgate.netresearchgate.net For example, the cycloaddition of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide with 2-cyclopentenone was found to proceed via a two-stage, one-step mechanism. nih.gov DFT calculations can also predict the structures of intermediates and products, providing a complete picture of the reaction pathway. mdpi.com These calculations have been essential in understanding the synthesis of various substituted pyrrolidines and pyrrolines, explaining observed regio- and stereoselectivity. mdpi.combeilstein-journals.orgnih.gov

Analysis of Kinetic versus Thermodynamic Control in Synthetic Pathways

In the synthesis of substituted pyrrolidines, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in forming the main product. beilstein-journals.orgbeilstein-journals.org For example, in the synthesis of spiro[oxindole-3,3'-pyrrolines], different products were obtained depending on the reaction temperature; DFT calculations confirmed that one isomer was the kinetic product, favored at lower temperatures, while the other was the more stable thermodynamic product, formed at higher temperatures. researchgate.net This analysis is crucial for optimizing reaction conditions to achieve the desired product. Studies of 1,3-dipolar cycloadditions involving 1-pyrroline-1-oxide have also demonstrated that reactions are often under kinetic control, with the observed product corresponding to the pathway with the lowest activation barrier. researchgate.net

Molecular Electron Density Theory (MEDT) Applications for Bond Formation Analysis

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.com This theory is particularly useful for analyzing bond formation processes in cycloaddition reactions.

MEDT studies, often performed in conjunction with DFT calculations, have been applied to the [3+2] cycloaddition reactions of 1-pyrroline derivatives. nih.govresearchgate.net Analysis of the conceptual DFT reactivity indices (like electrophilicity and nucleophilicity) within the MEDT framework can explain the reactivity and regioselectivity observed experimentally. nih.govrsc.org For the reaction of 1-pyrroline-1-oxide with disubstituted acetylenes, MEDT analysis characterized them as zwitterionic-type reactions where the formation of new single bonds occurs late in the reaction coordinate through the coupling of pseudoradical centers. researchgate.net This approach provides a detailed picture of the electron density flux during the reaction, identifying the nucleophilic and electrophilic partners and explaining the polar nature of the process. researchgate.netnih.gov

Bonding Evolution Theory (BET) Examinations

Bonding Evolution Theory (BET) provides a detailed topological analysis of the changes in electron localization along a reaction pathway, offering a profound understanding of the bond formation and breaking processes. rsc.org BET, which analyzes the gradient field of the Electron Localization Function (ELF), allows for the precise determination of when and how covalent bonds are formed.

For [3+2] cycloaddition reactions involving nitrones like 1-pyrroline-1-oxide, BET studies have revealed that the reactions are often non-concerted. rsc.org For example, in the reaction of nitrones with ketenes, BET showed that the formation of the second C–O bond begins only after the first O–C bond is already formed. rsc.org This detailed mechanistic insight allows researchers to distinguish between truly concerted pericyclic reactions and stepwise or pseudo-radical pathways that appear concerted on the potential energy surface. rsc.orgcitedrive.com BET analysis of the reaction between 1-pyrroline-1-oxide and N-vinyl nucleobases indicated that bond formation occurs through the coupling of pseudoradical centers and that the new covalent bonds had not yet begun to form at the transition state. nih.gov This level of detail is critical for a fundamental understanding of chemical bonding changes during a reaction.

Theoretical Insights into Substituent Effects on Reactivity and Photorearrangements

Computational studies have provided significant understanding of the reactivity and photochemical behavior of the 1-pyrroline scaffold. A key area of investigation has been the photorearrangement of N-cyclopropylimines into 1-pyrrolines, a process for which theoretical calculations have been instrumental in interpreting experimental outcomes. unirioja.esacs.orgnih.gov These studies reveal that the nature and position of substituents on the precursor imine and cyclopropane (B1198618) ring dramatically influence the reaction's efficiency and stereochemistry. unirioja.esacs.org

The influence of substituents on the reactivity of the N-cyclopropylimine structure has been explained through computational analysis. acs.orgnih.gov Key findings indicate that the presence of substituents on the cyclopropane ring can enhance reactivity towards rearrangement. unirioja.es For instance, groups on the C2 position of the cyclopropane precursor are thought to stabilize the radical intermediate formed during the ring-opening step, which in turn dictates the regiochemical result of the final 1-pyrroline. unirioja.es In the context of 1-Pyrroline, 3,3-diphenyl-2-methyl-, the methyl group at the 2-position would be expected to influence the reaction course through such stabilizing effects.

Conversely, significant steric hindrance can impede the photorearrangement. Studies on crowded cyclopropanes, those with substituents on all three ring atoms, have shown a general lack of reactivity. unirioja.es The two phenyl groups at the 3-position of the target molecule, 1-Pyrroline, 3,3-diphenyl-2-methyl-, represent a significant steric bulk. Theoretical models suggest that such crowding could be a critical factor in the feasibility of its formation via photorearrangement pathways, potentially reducing chemical yields. unirioja.es Another substituent effect observed is at the iminic carbon, where bulky groups tend to suppress the photoinduced polymerization of the substrate, a competing reaction that can lower the yield of the desired 1-pyrroline. unirioja.es

The mechanism of the N-cyclopropylimine to 1-pyrroline photorearrangement is complex, involving barrierless evolution through multiple singlet states (S2, S1, S0) and decay via conical intersections. acs.orgnih.gov The reaction proceeds through the generation of a transient excited-state diradical. acs.orgnih.gov The ultimate product distribution, including the formation of 1-pyrrolines or isomeric cyclopropylimines, is dependent on the specific structure of this transient diradical and the dynamics of its decay. acs.orgnih.gov The substituents, such as the diphenyl and methyl groups on the target compound, would play a crucial role in defining the structure and stability of this key intermediate, thereby guiding the reaction's outcome.

Table 1: Influence of Substituent Position on the Photorearrangement to 1-Pyrrolines This table summarizes general findings from computational studies on related N-cyclopropylimine precursors.

| Substituent Position (in Precursor) | Observed Effect on Reactivity/Outcome | Theoretical Interpretation |

| C1 of Cyclopropane | Enhanced reactivity toward rearrangement. unirioja.esacs.org | --- |

| C2 of Cyclopropane | Influences regiochemical outcome; greater stereoselectivity observed. unirioja.es | Stabilization of radical intermediates during ring opening. unirioja.es |

| C3 of Cyclopropane | Crowded systems (substituents on all ring atoms) show lack of reactivity. unirioja.es | Steric hindrance may cause deviations from general reactivity. unirioja.es |

| Iminic Carbon | Bulky groups can reduce side reactions (polymerization), potentially improving yields of ketimine-derived pyrrolines over aldimine-derived ones. unirioja.es | Greater steric hindrance at the iminic carbon disfavors polymerization. unirioja.es |

Quantum Chemical Assessment of Radical Scavenging Activity Thermodynamics and Kinetics

Studies on related heterocyclic compounds, such as 3-pyrroline-2-ones, have utilized quantum chemistry to identify promising radical scavengers. nih.govrsc.org For example, calculations for 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one demonstrated its potential as an effective scavenger of the hydroxyl radical (HO•). nih.govrsc.org These assessments involve calculating reaction enthalpies and activation energies for different scavenging mechanisms, such as hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET).

For a molecule like 1-Pyrroline, 3,3-diphenyl-2-methyl-, a quantum chemical assessment would involve:

Geometry Optimization: Optimizing the ground state geometry of the molecule.

Mechanism Evaluation: Calculating the thermodynamics and kinetics for its reaction with biologically relevant radicals (e.g., HO•, HOO•) via different mechanisms. The presence of the C-H bonds at the 2- and 5-positions, as well as the phenyl rings, would be key sites for hydrogen atom abstraction or radical addition.

Computational studies on similar heterocyclic systems, like pyrrolo[2,3-b]quinoxaline derivatives, have also shown that these molecules can be effective HO• radical scavengers in lipid environments, with activities comparable to reference antioxidants like Trolox and melatonin. rsc.org Such theoretical evaluations are crucial for rationally designing and screening new antioxidant compounds, providing a molecular-level understanding of their activity before undertaking synthesis and experimental testing. rsc.orgmdpi.com

Table 2: Calculated Kinetic Data for Radical Scavenging by a Pyrroline Derivative Data presented is for 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a representative example from computational studies. nih.govrsc.org

| Radical Species | Medium (Solvent) | Overall Rate Constant (k_overall) [M⁻¹ s⁻¹] | Scavenging Potential |

| HO• | Pentyl Ethanoate (Nonpolar) | 2.05 x 10⁹ | Effective |

| HO• | Water (Polar) | 1.54 x 10¹⁰ | Effective |

| HOO• | Pentyl Ethanoate (Nonpolar) | Not reported | Ineffective |

| HOO• | Water (Polar) | Not reported | Ineffective |

Advanced Topics and Future Research Directions in 1 Pyrroline Chemistry

Innovations in Continuous Flow Synthesis for 1-Pyrrolines

Continuous flow chemistry, utilizing microreactor technology, is rapidly emerging as a powerful tool in organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.org This technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or unstable intermediates. nih.govbeilstein-journals.org

Recent advancements have demonstrated the successful application of flow chemistry to the synthesis of 1-pyrrolines. A notable example is the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines and enones. nih.gov This method allows for the production of trisubstituted Δ¹-pyrrolines in high yields with residence times as short as 30 minutes. nih.govresearchgate.net The integration of enabling technologies, such as photochemistry and flow reactors, has proven highly synergistic, allowing for mild and controlled reaction conditions that are often difficult to achieve in batch synthesis. researchgate.net

Table 1: Example of Continuous Flow Synthesis of Δ¹-Pyrrolines nih.govThis table showcases the efficiency of visible-light-promoted synthesis of various pyrroline (B1223166) derivatives under continuous flow conditions.

| Starting Materials (2H-Azirine + Enone) | Residence Time (min) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 2,2-Dimethyl-3-phenyl-2H-azirine + Methyl vinyl ketone | 30 | 93 | - |

| 2-Methyl-3-phenyl-2H-azirine + Methyl vinyl ketone | 30 | 75 | 7:3 |

| 2,2-Dimethyl-3-phenyl-2H-azirine + Phenyl vinyl ketone | 30 | 80 | - |

| 2-Methyl-3-phenyl-2H-azirine + Phenyl vinyl ketone | 30 | 60 | 6:4 |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the modern synthesis of 1-pyrrolines, with significant efforts dedicated to developing systems that offer high selectivity and efficiency under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has become a cornerstone for generating nitrogen-centered radicals from simple precursors like oxime derivatives or vinyl azides. nih.govfrontiersin.org These iminyl radicals can then undergo intramolecular cyclization to furnish the 1-pyrroline (B1209420) core. frontiersin.orgacs.org Catalysts such as Ru(bpy)₃(PF₆)₂ and fac-Ir(ppy)₃ are frequently employed to mediate these transformations, which proceed under exceptionally mild conditions. nih.govresearchgate.net

Transition Metal Catalysis: A variety of transition metals, including copper, gold, rhodium, and palladium, are effective catalysts for pyrroline synthesis. rsc.org

Copper-based systems have been used for diverse reactions, including the heteroannulation of ketoxime acetates with fullerenes and the asymmetric Michael addition of ketiminoesters to enones, the latter of which allows for the creation of contiguous stereocenters, including a quaternary carbon. rsc.org

Gold catalysts are particularly effective in formal [3+2] cycloadditions of isocyanoacetates with alkenes to yield 1-pyrrolines. rsc.org

Rhodium catalysts excel in the intramolecular hydroamination of alkynes, providing an atom-efficient route to cyclic imines. rsc.org

Asymmetric Catalysis: The development of enantioselective catalytic systems is crucial for accessing chiral pyrroline derivatives. This has been achieved by pairing transition metals with chiral ligands. For instance, the combination of a copper catalyst with a chiral FOXAP ligand enables highly diastereoselective and enantioselective synthesis of 1-pyrrolines bearing a trifluoromethyl-substituted quaternary carbon center. rsc.org Similarly, cobalt and nickel catalysts paired with chiral bisoxazoline (BOX) ligands have been used for the regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.orgbeilstein-journals.org Such strategies are directly relevant for the asymmetric synthesis of molecules like 2-methyl-3,3-diphenyl-1-pyrroline.

Chemodivergent Approaches to Diversified Pyrroline Scaffolds

Chemodivergent synthesis enables the generation of structurally distinct products from a common set of starting materials simply by tuning the reaction conditions, such as the catalyst, additives, or solvent. rsc.org This powerful strategy rapidly builds molecular complexity and provides access to diverse chemical scaffolds.

A compelling example is the photocatalytic reaction between alkyl bromides and vinyl azides. nih.govfrontiersin.orgresearchgate.net By carefully selecting the photocatalyst and additive, the reaction can be switched between two distinct pathways:

Using Ru(bpy)₃(PF₆)₂ as the photocatalyst in the presence of a base (K₂CO₃) promotes a [3+2] cyclization , yielding 1-pyrroline derivatives. nih.govfrontiersin.org

Switching to fac-Ir(ppy)₃ as the photocatalyst and adding an acid instead of a base directs the reaction toward a [4+2] cyclization , affording 1-tetralone products. nih.govfrontiersin.org

This switchable reactivity hinges on the selective formation of either a C(sp³)–N bond or a C(sp³)–C(sp²) bond, controlled by the specific catalytic cycle. nih.govfrontiersin.org Another elegant chemodivergent approach involves the iridium-catalyzed reaction of vinylaziridines with β-ketocarbonyls, which can produce either 2-methylenepyrrolidines or 2-pyrrolines depending on the substitution pattern of the dicarbonyl compound. nih.gov

Table 2: Catalyst-Controlled Chemodivergent Synthesis nih.govfrontiersin.orgThis table illustrates how changing the photocatalyst and additive diverts the reaction of an alkyl bromide and a vinyl azide (B81097) to two different products.

| Photocatalyst | Additive | Dominant Product | Cyclization Type |

|---|---|---|---|

Ru(bpy)₃(PF₆)₂ |

K₂CO₃ (Base) |

1-Pyrroline | [3+2] |

fac-Ir(ppy)₃ |

Acid | 1-Tetralone | [4+2] |

Strategic Utility of 1-Pyrrolines as Key Intermediates in Complex Molecule Construction

The 1-pyrroline ring is not only a common feature in bioactive molecules but also a versatile synthetic intermediate. nih.govbohrium.com The endocyclic C=N bond is readily susceptible to nucleophilic attack, allowing for the stereoselective introduction of substituents at the C2 position. rsc.org This reactivity makes 1-pyrrolines ideal precursors for the synthesis of highly substituted pyrrolidine (B122466) alkaloids and other complex nitrogen-containing heterocycles. researchgate.net

The strategic importance of this scaffold is exemplified in the total synthesis of natural products. For instance, a key step in the first total synthesis of the alkaloid borrecapine (B1204278) was a novel [4+1] heteroannulation reaction that constructed a densely substituted 1-pyrroline core. researchgate.net Similarly, the total synthesis of peduncularine utilized a catalytic radical cyclization of an oxime to form the dihydropyrrole skeleton as a crucial maneuver. acs.org The synthesis of drug-like libraries of trisubstituted pyrrolidines has also been achieved using 1-pyrroline intermediates, often employing a combination of flow and batch chemistry methods. researchgate.net For a molecule like 3,3-diphenyl-2-methyl-1-pyrroline, the imine functionality serves as a synthetic handle for further elaboration into more complex structures.

Exploration of Unconventional Reactivity and Novel Transformations

Research into 1-pyrroline chemistry continues to uncover unconventional modes of reactivity and novel transformations that expand their synthetic utility.

One area of intense investigation involves the generation and cyclization of iminyl radicals. nih.gov The photocatalytic 1,5-hydrogen atom transfer (HAT) followed by a cyclization cascade is a powerful method for C(sp³)–H bond functionalization to access 1-pyrroline frameworks. frontiersin.org

More complex cascade reactions have also been developed. A copper-catalyzed reaction of β,γ-unsaturated oxime esters with terminal alkynes proceeds via a 1,6-enynimine intermediate, which then undergoes a stereoselective Alder-ene type reaction. researchgate.net This unique [4+1] heteroannulation generates a 1-pyrroline containing a new quaternary carbon center. The resulting 1-pyrrolines can be further transformed through a regioselective Wagner-Meerwein rearrangement into 2H-pyrroles, demonstrating the potential for post-cyclization diversification. researchgate.net Additionally, novel ring transformations of entirely different heterocyclic systems, such as 3a,5,6a-triaryl-3,3a-dihydro-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, have been shown to produce 1-pyrroline intermediates under basic conditions. oup.com

Design and Synthesis of Advanced 1-Pyrroline-Based Building Blocks for Materials Science Applications

While the primary focus of pyrroline chemistry has been on pharmaceutical and agrochemical applications, there is growing interest in their use as building blocks for materials science. researchgate.netontosight.ai The rigid, three-dimensional structure of the pyrrolidine ring, which can be accessed from 1-pyrroline precursors, is attractive for creating polymers and functional materials with unique properties. nih.gov

One demonstrated application is the development of heterogeneous catalysts. Pyrrolidine functional groups have been immobilized onto swellable polymer resins, such as poly[(ethylene glycol) methacrylate]. mdpi.comugent.be The resulting materials act as efficient and recyclable catalysts for reactions like aqueous aldol (B89426) condensations. mdpi.com The pyrrolidine moiety serves as the active catalytic site, while the polymer provides a robust and reusable support. ugent.be

Future research directions could involve incorporating heavily substituted pyrrolines, such as those with 3,3-diphenyl groups, into polymer backbones or as pendant groups. The bulky and rigid nature of the 3,3-diphenyl substitution could impart specific thermal or mechanical properties to the resulting material. Furthermore, the synthesis of chiral pyrroline-based monomers could lead to the development of novel chiral polymers for applications in enantioselective separations or asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-pyrroline derivatives, and how do reaction conditions influence intermediate formation?

- Methodological Answer : 1-Pyrroline derivatives are often synthesized via Strecker degradation of amino acids (e.g., proline or ornithine) at elevated temperatures (170°C) in the presence of reducing sugars like glucose . The reaction generates intermediates such as 4-aminobutanal or 1-pyrroline-5-carboxylic acid (P5C), which can further react with carbonyl compounds (e.g., methylglyoxal) to form substituted pyrrolines . Yield optimization requires precise control of pH, temperature, and stoichiometric ratios of precursors to minimize side products (e.g., dimerization or oxidation) .

Q. How can HPLC and isotopic labeling be used to track the formation of 1-pyrroline intermediates in Maillard reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose) coupled with HPLC-MS allows tracing of carbon flow into acetyl groups of 2-acetyl-1-pyrroline (2-AP), confirming sugar-derived carbons in the final product . For example, Rewicki et al. (1993) demonstrated that ¹³C-labeled glucose contributes to the acetyl group of 2-AP, while labeled proline does not, validating the role of sugar fragmentation in pyrroline acylation .

Q. What analytical techniques are critical for characterizing 1-pyrroline derivatives?

- Methodological Answer : Key techniques include:

- GC-MS/NMR : For structural elucidation of volatile intermediates like 2-AP .

- X-ray crystallography : To resolve stereochemical configurations, as shown in the structural determination of isoxazolo-pyridazinones .

- HPLC with chiral columns : To measure enantiomeric excess in asymmetric syntheses (e.g., >99% ee achieved via Fe/AcOH-mediated reductive cyclization) .

Advanced Research Questions

Q. How can enantioselective synthesis of Δ¹-pyrrolines be achieved using organocatalysts?

- Methodological Answer : Asymmetric 1,4-Michael addition of nitromethane to dienones using organocatalysts (e.g., (R)-configured catalysts) yields enantioenriched intermediates (up to 99% ee). Subsequent nitro reduction (Fe/AcOH in anhydrous THF/MeOH) and cyclization under nitrogen atmosphere afford Δ¹-pyrrolines with retained stereochemistry . Key parameters include catalyst loading (5–10 mol%), solvent polarity, and exclusion of moisture .

Q. What computational strategies enable stereocontrol in enzyme-catalyzed reactions involving 1-pyrroline derivatives?

- Methodological Answer : Molecular docking and electrostatic potential mapping can guide mutagenesis to reverse stereoselectivity. For instance, substituting Tyr187 with Glu in imine reductases introduces a negative charge that reorients the 1-pyrroline face, reversing hydride transfer from the pro-R to pro-S position . MD simulations validate residue interactions stabilizing transition states, enabling rational design of enantioselective enzymes .